2-Aminothiazole-5-sulfonamide

Descripción

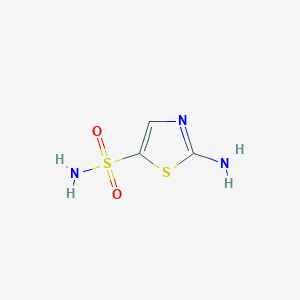

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2S2/c4-3-6-1-2(9-3)10(5,7)8/h1H,(H2,4,6)(H2,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYHEIFRKKUZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620781 | |

| Record name | 2-Amino-1,3-thiazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63735-95-5 | |

| Record name | 2-Amino-1,3-thiazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Aminothiazole 5 Sulfonamide and Its Derivatives

Classical Synthetic Approaches for 2-Aminothiazole-5-sulfonamide Core Structure

The foundational structure of this compound is typically assembled through established synthetic routes that are reliable and versatile. These classical methods primarily involve the formation of the sulfonamide bond and subsequent modifications to the amino group.

A primary and direct method for synthesizing the 2-aminothiazole (B372263) sulfonamide core involves the N-sulfonylation of 2-aminothiazole. This reaction creates the crucial sulfonamide linkage. The general procedure consists of reacting 2-aminothiazole with a corresponding benzenesulfonyl chloride derivative. nih.gov The reaction is typically carried out in a suitable solvent, such as dichloromethane, in the presence of a base like sodium carbonate to neutralize the hydrogen chloride byproduct. nih.govexcli.de The mixture is stirred at room temperature until the reaction is complete, which can be monitored using thin-layer chromatography (TLC). nih.govexcli.de

This approach has been utilized to synthesize a variety of N-substituted benzenesulfonamide derivatives of 2-aminothiazole. nih.gov The versatility of this method lies in the wide array of commercially available or synthetically accessible sulfonyl chlorides, allowing for the introduction of diverse substituents on the benzene ring. nih.govexcli.de

Table 1: Examples of 2-Aminothiazole Sulfonamide Derivatives Synthesized via N-Sulfonylation

| Compound Name | Starting Materials | Yield (%) |

|---|---|---|

| N-(thiazol-2-yl)-4-(trifluoromethyl)benzenesulfonamide | 2-aminothiazole and 4-(trifluoromethyl)benzenesulfonyl chloride | 44% nih.gov |

| 4-methoxy-N-(thiazol-2-yl)benzenesulfonamide | 2-aminothiazole and 4-methoxybenzenesulfonyl chloride | 34% nih.gov |

| N-(thiazol-2-yl)naphthalene-2-sulfonamide | 2-aminothiazole and 2-naphthalenesulfonyl chloride | 36% nih.gov |

This table presents a selection of derivatives to illustrate the N-sulfonylation strategy.

Following the initial sulfonylation, further diversification of the 2-aminothiazole sulfonamide scaffold can be achieved through alkylation of the amino group. A simplified synthetic approach involves a two-step process: initial sulfonylation followed by the alkylation of the amino group to produce new 2-aminothiazole derivatives. nih.govresearchgate.netnih.gov This strategy significantly expands the chemical space and allows for the introduction of various alkyl groups, which can modulate the compound's physicochemical and biological properties. This sequential method provides a robust platform for creating libraries of N-sulfonylated and N-alkylated aminothiazole compounds. researchgate.net

Advanced Synthetic Pathways and Novel Modifications

Beyond classical methods, research has focused on developing advanced synthetic pathways to create novel derivatives with more complex substitution patterns and functionalities. These strategies aim to explore new chemical structures with potentially enhanced biological activities.

Current research aims to explore novel modifications to the 2-aminothiazole scaffold, including ring formation and the introduction of moieties capable of metal binding. researchgate.net These advanced strategies seek to generate unique compounds by building additional heterocyclic rings onto the aminothiazole core. For instance, the 2-aminothiazole structure can serve as a precursor for synthesizing fused heterocyclic systems like imidazo[2,1-b]thiazoles. nih.gov This is achieved by reacting 2-aminothiazole with α-haloketones, leading to a cyclization reaction that forms the fused imidazole ring. nih.gov

A significant focus of synthetic efforts is the generation of derivatives with substitutions at various positions on the thiazole (B1198619) ring. The 2-aminothiazole scaffold allows for structural variations at the N-2, C-4, and C-5 positions, leading to N-substituted, 4-substituted, and multi-substituted derivatives. mdpi.com

N-Substitution: As discussed, the amino group at the 2-position is a common site for modification, such as acylation with acid chlorides to form amide derivatives. mdpi.com

4-Substituted Derivatives: The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with thiourea, is a classic method that allows for the introduction of various substituents at the 4-position of the thiazole ring, depending on the structure of the starting ketone. mdpi.comderpharmachemica.com

Multi-substituted Derivatives: The synthesis of 4,5-substituted-2-aminothiazoles can be achieved by reacting compounds like acetophenone or cyclohexanone with thiourea in the presence of iodine. mdpi.com This provides a direct route to derivatives with substituents at both the C-4 and C-5 positions.

The introduction of aryl, alkyl, acyl, and other functional groups is crucial for developing a wide range of derivatives. mdpi.com

Aryl/Alkyl Substituents: Suzuki coupling reactions are employed to introduce aryl groups. For example, a 2-amino-5-bromothiazole derivative can be coupled with an arylboronic acid to introduce an aryl substituent at the 5-position. nih.govmdpi.com

Acyl/Other Substituents: The amino group of the 2-aminothiazole core can be readily acylated. For instance, reacting 2-amino-4-phenylthiazole with various substituted aromatic acid chlorides using the Schotten-Baumann protocol yields N-acylated derivatives. mdpi.com Furthermore, the synthesis of 2-aminothiazole-5-carboxamides has been achieved through a multi-step process involving the reaction of 3-ethoxy-N-arylpropenamides with N-bromosuccinimide, followed by a coupling reaction with thiourea to form the thiazole ring. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Aminothiazole |

| Benzenesulfonyl chloride |

| N-(thiazol-2-yl)-4-(trifluoromethyl)benzenesulfonamide |

| 4-(Trifluoromethyl)benzenesulfonyl chloride |

| 4-methoxy-N-(thiazol-2-yl)benzenesulfonamide |

| 4-Methoxybenzenesulfonyl chloride |

| N-(thiazol-2-yl)naphthalene-2-sulfonamide |

| 2-Naphthalenesulfonyl chloride |

| 2,3,5,6-tetramethyl-N-(thiazol-2-yl)benzenesulfonamide |

| 2,3,5,6-Tetramethylbenzenesulfonyl chloride |

| Imidazo[2,1-b]thiazole |

| α-Haloketone |

| Thiourea |

| Acetophenone |

| Cyclohexanone |

| 2-Amino-5-bromothiazole |

| 4-Fluorophenylboronic acid |

| 2-Amino-4-phenylthiazole |

| 3-Ethoxy-N-arylpropenamide |

| N-Bromosuccinimide |

| Sodium carbonate |

Synthesis of 2-Aminothiazole Sulfonamide Derivatives via Specific Reactions (e.g., Claisen-Schmidt condensation, Diazo-coupling)

The synthesis of diverse 2-aminothiazole sulfonamide derivatives can be achieved through various specialized organic reactions, including the Claisen-Schmidt condensation and diazo-coupling reactions. These methods allow for the introduction of a wide range of substituents and functionalities onto the core 2-aminothiazole structure, leading to the creation of novel compounds with potential applications.

Claisen-Schmidt Condensation:

The Claisen-Schmidt condensation is a versatile method for the formation of chalcones, which can serve as precursors to more complex 2-aminothiazole derivatives. mdpi.comnih.gov This reaction involves the base-catalyzed condensation of an aromatic aldehyde or ketone with an aliphatic aldehyde or ketone. In the context of 2-aminothiazole derivatives, a key intermediate such as 2-acetylamino-5-(4-acetyl-phenylazo)-thiazole can be utilized. mdpi.comnih.gov

A typical procedure involves the reaction of 2-acetylamino-5-(4-acetyl-phenylazo)-thiazole with an equimolar ratio of an aromatic or heterocyclic aldehyde in a medium of sodium hydroxide and a water/ethanol mixture. mdpi.com This reaction leads to the formation of chalcones, which can then be further reacted, for instance with hydrazine hydrate in the presence of ethanol, to yield pyrazoline-substituted 2-aminothiazole derivatives. mdpi.com The versatility of the Claisen-Schmidt condensation allows for the synthesis of a library of chalcone-imine derivatives by reacting 5-arylazo-2-aminothiazole with various aldehydes under similar conditions. mdpi.com

Diazo-coupling:

Diazo-coupling reactions are instrumental in synthesizing azo dyes and other derivatives incorporating the azo group (-N=N-). This reaction involves the coupling of a diazonium salt with an electron-rich aromatic compound. For the synthesis of 2-aminothiazole derivatives, 2-aminothiazole itself can be diazotized and then coupled with a suitable coupling component.

An example of this is the synthesis of 1-phenyl-3-amino-4-(2-thiazolilazo)pyrazol-5-one. scielo.br In this synthesis, 2-aminothiazole is first diazotized using nitrosyl sulfuric acid, prepared by dissolving sodium nitrite in sulfuric acid, in an icy acetic acid solution. scielo.br The resulting diazonium salt is then coupled with 1-phenyl-3-aminopyrazol-5-one in an aqueous solution containing potassium hydroxide. scielo.br This reaction yields the corresponding azo-coupled pyrazolone derivative of 2-aminothiazole.

Characterization Techniques for Synthesized Compounds

The structural elucidation and confirmation of synthesized this compound and its derivatives are accomplished using a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and elemental composition of the newly synthesized compounds. nih.govrsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. nih.govrsc.orgnih.gov

In the ¹H-NMR spectra of 2-aminothiazole sulfonamide derivatives, the protons of the thiazole ring typically appear as two doublets in the aromatic region. nih.gov For instance, in a series of N-(thiazol-2-yl)benzenesulfonamide derivatives, these protons were observed in the ranges of δ 6.75-6.91 ppm and δ 7.22-7.31 ppm, with a coupling constant of approximately J = 4.6 Hz. nih.gov The protons of the aromatic ring attached to the sulfonyl group exhibit signals in the region between δ 7.05-8.47 ppm. nih.gov The NH proton of the sulfonamide group typically appears as a singlet at a downfield chemical shift, for example, around δ 12.70 ppm for 4-methyl-N-(thiazol-2-yl)benzenesulfonamide. nih.gov

¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. For 2-aminothiazole sulfonamide derivatives, the carbon atoms of the thiazole ring and the benzenesulfonamide moiety show characteristic signals. For example, in N-(thiazol-2-yl)-4-(trifluoromethyl)benzenesulfonamide, the thiazole carbons appear at δ 108.9 and 169.3 ppm, while the carbons of the trifluoromethyl-substituted benzene ring are observed at various chemical shifts, including a quartet for the trifluoromethyl carbon due to C-F coupling. nih.gov

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Selected 2-Aminothiazole Sulfonamide Derivatives

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

| 4-methyl-N-(thiazol-2-yl)benzenesulfonamide | 2.34 (s, 3H, CH₃), 6.81 (d, J = 4.6 Hz, 1H, ArH), 7.24 (d, J = 4.6 Hz, 1H, ArH), 7.33 (d, J = 8.1 Hz, 2H, ArH), 7.68 (d, J = 8.6 Hz, 2H, ArH), 12.70 (s, 1H, NH) nih.gov | 20.7, 107.8, 124.1, 125.6, 129.0, 139.5, 141.8, 168.5 nih.gov |

| N-(thiazol-2-yl)-4-(trifluoromethyl)benzenesulfonamide | 6.88 (d, J = 4.6 Hz, 1H, ArH), 7.29 (d, J = 4.6 Hz, 1H, ArH), 7.92 (d, J = 8.4 Hz, 2H, ArH), 8.01 (d, J = 8.2 Hz, 2H, ArH), 12.94 (s, 1H, NH) nih.gov | 108.9, 123.6 (q, ¹JCF = 271 Hz), 124.7, 126.3 (q, ³JCF = 4 Hz), 126.7, 131.8 (q, ²JCF = 32 Hz), 146.2, 169.3 nih.gov |

| N-(thiazol-2-yl)naphthalene-2-sulfonamide | 6.83 (d, J = 4.6 Hz, 1H, ArH), 7.26 (d, J = 4.6 Hz, 1H, ArH), 7.60-7.70 (m, 2H, ArH), 7.80 (dd, J = 8.6, 1.8 Hz, 1H, ArH), 8.01 (dd, J = 6.9, 2.1 Hz, 1H, ArH), 8.07 (d, J = 8.7 Hz, 1H, ArH), 8.15 (dd, J = 6.9, 2.2 Hz, 1H, ArH), 8.46 (s, 1H, ArH), 12.79 (s, 1H, NH) nih.gov | 108.0, 122.0, 124.2, 125.8, 127.2, 127.5, 128.1, 128.8, 131.5, 133.8, 139.3, 168.7 nih.gov |

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and exact mass of a molecule with high accuracy. nih.govexcli.de This technique is crucial for confirming the molecular formula of newly synthesized 2-aminothiazole sulfonamide derivatives. The observed molecular ion peaks in the HRMS spectra correspond to the calculated molecular weights of the proposed structures. nih.gov

Table 2: HRMS Data for Selected 2-Aminothiazole Sulfonamide Derivatives

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ or [M+Na]⁺ | Observed Mass [M+H]⁺ or [M+Na]⁺ |

| 4-methyl-N-(thiazol-2-yl)benzenesulfonamide | C₁₀H₁₁N₂O₂S₂ | 255.0256 | 255.0260 nih.gov |

| N-(thiazol-2-yl)-4-(trifluoromethyl)benzenesulfonamide | C₁₀H₇F₃N₂NaO₂S₂ | 330.9793 | 330.9789 nih.gov |

| N-(thiazol-2-yl)naphthalene-2-sulfonamide | C₁₃H₁₀N₂NaO₂S₂ | 313.0076 | 313.0075 nih.gov |

| 4-cyano-N-(thiazol-2-yl)benzenesulfonamide | C₁₀H₈N₃O₂S₂ | 266.0052 | 266.0054 excli.de |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectra of 2-aminothiazole sulfonamide derivatives exhibit characteristic absorption bands for various functional groups.

For N-(thiazol-2-yl)benzenesulfonamide derivatives, characteristic stretching vibrations are observed for the N-H, C-H, C=N, and S=O groups. For example, in 4-bromo-N-(thiazol-2-yl)benzenesulfonamide, the sp² C-H stretching appears at 3099 cm⁻¹, the sp³ C-H stretching at 2996 cm⁻¹, the C=N stretching at 1577 cm⁻¹, and the S=O stretching at 1380 cm⁻¹. nih.gov Similarly, for 4-nitro-N-(thiazol-2-yl)benzenesulfonamide, these bands are observed at 3070 cm⁻¹ (sp² C-H), 2999 cm⁻¹ (sp³ C-H), 1522 cm⁻¹ (C=N), and 1380 cm⁻¹ (S=O). nih.gov

Table 3: Key IR Absorption Bands for Selected 2-Aminothiazole Sulfonamide Derivatives (cm⁻¹)

| Functional Group | 4-bromo-N-(thiazol-2-yl)benzenesulfonamide nih.gov | 4-nitro-N-(thiazol-2-yl)benzenesulfonamide nih.gov | 4-fluoro-N-(thiazol-2-yl)benzenesulfonamide nih.gov |

| sp² C-H Stretch | 3099 | 3070 | 3121 |

| sp³ C-H Stretch | 2996 | 2999 | 2954 |

| C=N Bend | 1577 | 1522 | 1507 |

| S=O Stretch | 1380 | 1380 | 1303 |

| Ar C-H Bend | 765 | 758 | 706 |

UV/Vis Spectroscopy

UV/Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The absorption spectra of 2-aminothiazole sulfonamide derivatives are influenced by the substituents on the aromatic rings.

The effect of solvents on the electronic absorption properties of 2-aminothiazole-based monoazo disperse dyes has been studied. semanticscholar.org These studies show that the absorption properties of these dyes change with different substituents on the para position of the phenyl ring. semanticscholar.org Furthermore, the solvatochromism data can be evaluated to understand the dipole moment changes between the ground and excited states. semanticscholar.org In one study, the absorbance of a reaction involving nitro blue tetrazolium (NBT) photoreduction was measured at 550 nm using a UV-Vis spectrophotometer to determine the superoxide (B77818) dismutase (SOD) activity of 2-aminothiazole sulfonamide derivatives. nih.govexcli.de

Biological Activities and Pharmacological Potential of 2 Aminothiazole 5 Sulfonamide Derivatives

Anticancer and Anti-Proliferative Activities

Derivatives of the 2-aminothiazole (B372263) scaffold have demonstrated significant potential as anticancer agents, showing potent activity against a wide array of human cancer cell lines, including leukemia, breast, lung, and colon cancer. nih.gov

Effects on Human Leukemia Cells

Several studies have highlighted the efficacy of 2-aminothiazole derivatives against human leukemia cells. A series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of the anticancer drug dasatinib, exhibited potent and selective anti-proliferative activity. nih.gov One compound from this series showed a strong inhibitory effect on human K563 leukemia cells with an IC50 value of 16.3 µM. nih.gov Further research into 2-aminothiazole-5-carboxamides has also underscored their cytostatic effects on the human chronic myeloid leukemia cell line K562. nih.govmdpi.com

Mechanism studies on certain derivatives revealed that they induce cell cycle arrest at the G0/G1 phase and promote apoptosis in K562 cells in a time- and concentration-dependent manner. nih.gov This apoptosis induction was linked to the activation of caspase-3, downregulation of the anti-apoptotic protein Bcl-2, and upregulation of the pro-apoptotic protein Bax. nih.gov These findings suggest that the anticancer effect is mediated through the activation of the ROS-mitochondrial apoptotic pathway. nih.gov

| Compound Class | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 2-amino-thiazole-5-carboxylic acid phenylamide derivative (Compound 21) | Human K563 Leukemia | 16.3 µM | nih.gov |

| 2-aminothiazole-5-carbamides | Human K562 Leukemia | Cytostatic Effects Noted | nih.govmdpi.com |

Inhibition of Specific Kinases (e.g., Src, CDK4, CDK6)

The p16INK4a/cyclin-dependent kinase (Cdk)4, 6/Retinoblastoma (Rb) pathway is frequently dysregulated in various human cancers, making CDK4 and CDK6 attractive targets for cancer therapy. nih.gov A 2-aminothiazole-derived selective inhibitor, referred to as Compound A, has been shown to potently inhibit CDK4 and CDK6. nih.gov This compound demonstrated high selectivity (over 57-fold) against other CDKs and a panel of 45 other kinases. nih.gov The inhibitory action of Compound A leads to the inhibition of Rb protein phosphorylation at the Ser780 site, suppression of E2F-dependent transcription, and subsequent G1 phase cell-cycle arrest. nih.gov

Further studies have led to the development of diaminothiazole inhibitors with high potency and selectivity against CDK2 and CDK5, and significant activity against CDK1, CDK4, and CDK6. nih.gov One such compound, Compound 51, inhibited CDK4 and CDK6 with IC50 values of 7.6 nM and 6.0 nM, respectively. nih.gov

| Compound | Target Kinase | Activity (IC50) | Selectivity | Reference |

|---|---|---|---|---|

| Compound A | CDK4, CDK6 | Potent Inhibition | >57-fold vs. other CDKs | nih.gov |

| Compound 51 (diaminothiazole) | CDK4 | 7.6 nM | High selectivity against a panel of 339 kinases | nih.gov |

| CDK6 | 6.0 nM |

Targeting Hec1/Nek2 Pathways

The interaction between Hec1 (Highly expressed in cancer protein 1) and Nek2 (NIMA-related kinase 2) is crucial for proper chromosome segregation during mitosis, and its disruption represents a viable anticancer strategy. Researchers have designed and synthesized 4-aryl-N-arylcarbonyl-2-aminothiazoles as inhibitors of the Hec1/Nek2 interaction. nih.gov One derivative, TH-39, was found to potentially prevent this interaction in K562 leukemia cells. nih.gov Another compound from this class demonstrated potent in vitro anti-proliferative activity with IC50 values ranging from 16.3 to 42.7 nM. nih.gov

Enzyme Inhibition Studies

Beyond their anticancer effects, 2-aminothiazole-5-sulfonamide derivatives have been explored as inhibitors of various enzymes implicated in other pathological conditions.

Urease Inhibition (e.g., Jack bean, Bacillus Pasteurii)

Urease, a nickel-containing metalloenzyme, is a significant virulence factor for certain pathogenic bacteria, such as Helicobacter pylori. researchgate.net A series of 2-iminothiazoline derivatives of sulfanilamide (B372717) were synthesized and evaluated as inhibitors of jack bean urease. nih.gov All synthesized compounds showed greater inhibitory activity than the standard inhibitor, thiourea. nih.gov Notably, compounds 3h and 3i exhibited exceptional enzyme inhibitory activity with IC50 values of 0.064 µM and 0.058 µM, respectively, compared to thiourea's IC50 of 20.9 µM. nih.gov Kinetic studies revealed that compound 3h is a mixed-type inhibitor, while 3i acts as a competitive inhibitor. nih.gov

Similarly, other newly synthesized 2-aminothiazole derivatives have shown strong inhibition against both Jack bean and Bacillus pasteurii urease, with IC50 values ranging from 14.06 to 20.21 μM/mL. nih.gov

| Compound | Enzyme Source | Activity (IC50) | Standard (Thiourea IC50) | Reference |

|---|---|---|---|---|

| Compound 3h (2-iminothiazoline-sulfonamide) | Jack bean | 0.064 µM | 20.9 µM | nih.gov |

| Compound 3i (2-iminothiazoline-sulfonamide) | Jack bean | 0.058 µM | 20.9 µM | nih.gov |

| 2-aminothiazole sulfonamide derivatives | Jack bean, Bacillus Pasteurii | 14.06 - 20.21 µM/mL | Not specified | nih.gov |

Glycosidase Inhibition (e.g., α-glucosidase, α-amylase)

Alpha-amylase and alpha-glucosidase are key enzymes involved in carbohydrate digestion. nih.govdergipark.org.tr Inhibiting these enzymes can delay glucose absorption, which is a therapeutic strategy for managing type 2 diabetes. nih.gov Certain 2-aminothiazole sulfonamide derivatives have demonstrated potent inhibitory effects against both α-glucosidase and α-amylase. nih.gov The IC50 values for the most active compounds against these enzymes were reported to be in the range of 15.11 to 20.18 μM/mL for α-glucosidase and 16.01 to 21.03 μM/mL for α-amylase. nih.gov These values indicate significant inhibitory potential when compared to the standard drug, acarbose. researchgate.netnih.gov

| Compound Class | Target Enzyme | Activity (IC50 Range) | Reference |

|---|---|---|---|

| 2-aminothiazole sulfonamide derivatives | α-glucosidase | 15.11 - 20.18 µM/mL | nih.gov |

| α-amylase | 16.01 - 21.03 µM/mL |

Carbonic Anhydrase Inhibition

Sulfonamides are the classical inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govmdpi.com Derivatives of this compound, as five-membered heterocyclic sulfonamides, have been extensively studied as CA inhibitors (CAIs). mdpi.com These compounds have shown inhibitory activity against various human (h) CA isoforms, including the cytosolic hCA I and II, and the transmembrane tumor-associated isoforms hCA IX and XII. nih.gov

The inhibitory mechanism of sulfonamides involves the binding of the deprotonated sulfonamide group to the Zn2+ ion at the enzyme's active site. The development of these derivatives often employs a "tail approach," where different chemical moieties are attached to the heterocyclic scaffold to achieve isoform-selective inhibition. mdpi.com For instance, a series of 5-((4-aminophenyl)sulfonamido)-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrated significant inhibitory activity against multiple CA isoforms, with inhibition constants (Ki) in the nanomolar range. mdpi.comnih.gov

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Positively Charged Thiadiazole Sulfonamides mdpi.comnih.gov

| Isoform | Inhibition Constant (Ki) Range |

|---|---|

| hCA I | 3–12 nM |

| hCA II | 0.20–5.96 nM |

| hCA IX | 3–45 nM |

The search for isoform-selective inhibitors is crucial for therapeutic applications, such as antiglaucoma agents, diuretics, and antitumor drugs. nih.gov Research has shown that structural modifications, like the introduction of substituted-benzylsulfanyl moieties on a 5-thiophene-2-sulfonamide scaffold, can lead to weak inhibition against hCA I while maintaining activity against other isoforms, thereby enhancing selectivity. nih.gov

Kinase Inhibition

The 2-aminothiazole core is a recognized scaffold for the development of kinase inhibitors. Kinases are pivotal enzymes in cell signaling pathways, and their dysregulation is implicated in diseases like cancer. nih.gov Certain derivatives of 2-aminothiazole have been synthesized and evaluated for their ability to inhibit specific kinases.

For example, a series of 2-aminophenyl-5-halothiazoles displayed inhibitory activity against Aurora kinases. nih.govmdpi.com The inhibition of Aurora A kinase by these compounds was found to decrease the phosphorylation of histone H3 at serine 10, a key mitotic event. nih.govmdpi.com Structure-activity relationship (SAR) studies have been conducted to understand how different substitutions on the aminothiazole ring affect the biochemical activity against Aurora A kinase. nih.govmdpi.com

Phospholipase A2 (PLA₂) Inhibition

Phospholipase A2 (PLA₂) enzymes are key players in inflammation, as they release arachidonic acid from cell membranes, the precursor for inflammatory mediators like prostaglandins and leukotrienes. researchgate.net Consequently, PLA₂ is a significant target for anti-inflammatory drug development. researchgate.net

New series of carboxamides featuring a sulfonamide functional group have been synthesized and screened for their PLA₂ inhibitory potential. researchgate.net In one study, these derivatives showed a varied range of percentage inhibition of PLA₂ activity, from 4.8% to 66.4%. While none of the tested compounds surpassed the inhibitory potency of the standard drug prednisolone (82.8%), approximately half of the derivatives inhibited more than 50% of the enzyme's activity. researchgate.net This indicates that the sulfonamide scaffold, likely including those based on 2-aminothiazole, holds potential for developing novel PLA₂ inhibitors.

SIRT1 and SIRT2 Activation/Inhibition

Sirtuins are a class of NAD+-dependent protein deacylases (class III histone deacetylases) involved in regulating metabolism, DNA repair, and inflammation. nih.govstemcell.com Specifically, SIRT1 and SIRT2 have been identified as therapeutic targets in cancer and neurodegenerative diseases due to their role in deacetylating key proteins like p53. stemcell.com

The 2-aminothiazole scaffold has been instrumental in the development of highly potent and selective SIRT2 inhibitors known as the sirtuin-rearranging ligands (SirReals). nih.gov Extensive structure-activity relationship studies have rationalized the unique features of this scaffold for SIRT2 inhibition. nih.gov Furthermore, aminothiadiazole and aminothiazole derivatives have been evaluated for their inhibitory activity against both human SIRT1 (hSirt1) and SIRT2 (hSirt2). researchgate.net A switch from the aminothiazole to the aminothiadiazole scaffold, however, was reported to result in a loss of potency. researchgate.net

Table 2: In Vitro Inhibition of hSirt1 and hSirt2 by Aminothiazole and Aminothiadiazole Derivatives researchgate.net

| Compound Type | Target Enzyme | Activity |

|---|---|---|

| Aminothiazole | hSirt2 | Potent Inhibition |

| Aminothiadiazole | hSirt2 | Loss of Potency |

Lactoperoxidase (LPO) Enzyme Inhibition

Lactoperoxidase (LPO) is a glycoprotein found in milk, saliva, and tears that is part of the innate immune system, exhibiting antimicrobial effects. scispace.com The inhibition of this enzyme can have significant implications. Studies have investigated the inhibitory effects of 2-aminothiazole derivatives on bovine LPO.

It was determined that 2-aminothiazole derivatives can act as competitive inhibitors of the LPO enzyme. scispace.com In one comparative study, the compound 2-Amino-4-(4-chlorophenyl) thiazole (B1198619) demonstrated the most effective inhibition against LPO, with a Ki value of 250 ± 100 nM. scispace.com Additionally, secondary sulfonamides incorporating thiazole and other heterocyclic groups have been synthesized and shown to be effective LPO inhibitors, with Ki values ranging from the low nanomolar to the micromolar level. nih.govsemanticscholar.org For example, N-(sulfathiazole)-3,4,5-triacetoxybenzamide was identified as a particularly powerful LPO inhibitor. nih.govsemanticscholar.org

Table 3: LPO Inhibition by 2-Aminothiazole and Secondary Sulfonamide Derivatives scispace.comsemanticscholar.org

| Compound | Ki Value | Inhibition Type |

|---|---|---|

| 2-Amino-4-(4-chlorophenyl) thiazole | 250 ± 100 nM | Competitive |

| N-(sulfathiazole)-3,4,5-triacetoxybenzamide | 1.096 ± 0.471 nM | Non-competitive |

Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Inhibition

Cyclooxygenase (COX) and lipoxygenase (LOX) are crucial enzymes in the arachidonic acid cascade, leading to the production of prostaglandins and leukotrienes, respectively. Both are well-established targets for anti-inflammatory drugs. nih.gov The 2-aminothiazole scaffold has been incorporated into novel compounds designed as dual inhibitors of COX and LOX enzymes.

For instance, a series of benzimidazole-thiazole hybrids were developed as potent anti-inflammatory agents with dual inhibitory activity against cyclooxygenase and 15-lipoxygenase. nih.gov Similarly, other 2-aminothiazole derivatives have been investigated for their effects on COX-1 and COX-2. nih.gov Furthermore, a detailed molecular mechanism of action for 2-aminothiazole-based compounds as 5-lipoxygenase (5-LO) inhibitors has been characterized. nih.gov Lead compounds like ST-1853 and ST-1906 demonstrated high potency in 5-LO activity assays, along with high metabolic stability and specificity. nih.gov

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. frontiersin.orgmdpi.com Overactivity of this enzyme leads to hyperuricemia and gout, making XO a prime therapeutic target. frontiersin.org Various heterocyclic compounds, including those with a thiazole ring, have been explored as XO inhibitors. researchgate.net

A study on 2-amino-5-alkylidene-thiazol-4-ones revealed their inhibitory activity against both commercial XO and XO in rat liver homogenate. nih.gov The compound 4-((2-Benzylamino-4-oxothiazol-5(4H)-ylidene)-methyl)benzonitrile was identified as the most potent inhibitor in this series, with IC50 values of 17.16 µg/mL against commercial XO and 24.50 µg/mL against rat liver XO. nih.gov Another study focusing on thiazole-5-carboxylic acid derivatives also identified potent XO inhibitors, with one compound exhibiting an IC50 value of 0.45 µM. nih.gov These findings underscore the potential of the thiazole scaffold in designing novel non-purine XO inhibitors. researchgate.net

Table 4: Xanthine Oxidase Inhibition by Thiazole Derivatives nih.gov

| Compound | Source of XO | IC50 Value |

|---|---|---|

| 4-((2-Benzylamino-4-oxothiazol-5(4H)-ylidene)-methyl)benzonitrile | Commercial | 17.16 µg/mL |

| 4-((2-Benzylamino-4-oxothiazol-5(4H)-ylidene)-methyl)benzonitrile | Rat Liver | 24.50 µg/mL |

Antioxidant Properties

Derivatives of this compound have demonstrated notable potential as antioxidant agents, primarily through their ability to scavenge free radicals and mimic the activity of antioxidant enzymes.

DPPH Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate the antioxidant capacity of chemical compounds. A study involving a series of twelve 2-aminothiazole sulfonamide derivatives revealed significant DPPH scavenging activity. acs.org All tested compounds exhibited some level of activity, with scavenging percentages ranging from 7.58% to 90.09% at a concentration of 300 μg/mL. acs.org

Notably, the substitution pattern on the benzenesulfonamide ring played a crucial role in the antioxidant potency. The derivative featuring a chloro-group at the para-position of the benzene ring (compound 8) demonstrated the highest DPPH scavenging activity, with a percentage of 90.09%. acs.org Another derivative with a meta-nitro group (compound 10) also showed substantial activity at 70.29%. acs.org For the most active compounds, the IC50 values, which represent the concentration required to scavenge 50% of DPPH radicals, were determined to be 109.73 µM for compound 8 and 484.25 µM for compound 10. acs.org

In a separate study, another set of 2-aminothiazole derivatives also showed potent DPPH scavenging capabilities, with compounds 26, 27, and 33 exhibiting IC50 values in the range of 34.4–39.2 μM/mL. nih.gov

Table 1: DPPH Radical Scavenging Activity of Selected this compound Derivatives

| Compound | Substituent | % DPPH Scavenging (at 300 µg/mL) | IC50 (µM) |

|---|---|---|---|

| 8 | p-Cl | 90.09 | 109.73 |

| 10 | m-NO₂ | 70.29 | 484.25 |

| 12 | 2,3,5,6-tetraCH₃ | 41.97 | Not Reported |

| 6 | p-NO₂ | 33.96 | Not Reported |

| 5 | p-OCH₃ | 33.33 | Not Reported |

Data sourced from a study by Worachartcheewan et al. acs.org

Superoxide (B77818) Dismutase (SOD)-mimic Activity

Superoxide dismutase (SOD) is a vital antioxidant enzyme that catalyzes the dismutation of the superoxide anion radical into molecular oxygen and hydrogen peroxide. Certain synthetic compounds can mimic this activity, offering a therapeutic strategy to combat oxidative stress.

The same series of twelve 2-aminothiazole sulfonamide derivatives was also assessed for their SOD-mimic activity. acs.org With the exception of one inactive compound, all derivatives displayed the ability to mimic SOD, with activity percentages ranging from 5.41% to 99.02% at a concentration of 300 μg/mL. acs.org

Consistent with the DPPH assay findings, the derivative with a para-chloro substituent (compound 8) was the most potent, exhibiting an exceptional SOD-mimic activity of 99.02%. acs.org The derivative with a meta-nitro group (compound 10) also demonstrated high activity at 92.05%. acs.org Several other compounds in the series showed SOD-mimic activity greater than 50%. acs.org

Table 2: Superoxide Dismutase (SOD)-mimic Activity of Selected this compound Derivatives

| Compound | Substituent | % SOD-mimic Activity (at 300 µg/mL) |

|---|---|---|

| 8 | p-Cl | 99.02 |

| 10 | m-NO₂ | 92.05 |

| 12 | 2,3,5,6-tetraCH₃ | 69.31 |

| 6 | p-NO₂ | 64.14 |

| 9 | m-Cl | 50.54 |

Data sourced from a study by Worachartcheewan et al. acs.org

Antimicrobial Activities (Antibacterial and Antifungal)

The combination of the thiazole and sulfonamide moieties suggests a strong potential for antimicrobial activity. However, research findings in this area have been varied for this compound derivatives.

Activity against Specific Bacterial Strains (e.g., E. coli, S. aureus, B. cereus, S. epidermidis)

While the thiazole and sulfonamide scaffolds are individually known for their antibacterial properties, a study on a specific series of twelve 2-aminothiazole sulfonamide derivatives found them to be inactive as antimicrobial agents. acs.org

Conversely, other research on related structures has shown more promising results. For instance, a series of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, an isopropyl-substituted derivative displayed a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus. nih.gov The same study also tested these compounds against Escherichia coli and Staphylococcus epidermidis. nih.gov Another study on thiazolyl-thiourea derivatives reported MIC values ranging from 4 to 16 μg/mL against S. aureus and S. epidermidis.

A separate investigation into amides of 2-amino-4-phenyl-5-phenylazothiazoles indicated good antimicrobial activity against E. coli and S. aureus.

Table 3: Antibacterial Activity of a Related N-(thiazol-2-yl)benzenesulfonamide Derivative

| Bacterial Strain | Derivative | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Isopropyl substituted | 3.9 |

| Achromobacter xylosoxidans | Isopropyl substituted | 3.9 |

Data from a study by Ratre et al. nih.gov

Antifungal Efficacy (e.g., C. lunata, A. niger, A. oryzae)

The antifungal potential of this compound derivatives has been explored, with some related compounds showing notable efficacy. For example, a study on amides of 2-amino-4-phenyl-5-phenylazothiazoles reported good activity against the fungal strains Aspergillus niger and Aspergillus oryzae. While specific MIC values for this compound derivatives against Curvularia lunata, A. niger, and A. oryzae are not extensively documented in the readily available literature, the general class of thiazole derivatives is recognized for its antifungal properties.

Antiviral Activities

The thiazole nucleus is a component of several compounds with established antiviral activity. Research into the antiviral potential of 2-aminothiazole derivatives is an active area. While specific studies focusing exclusively on this compound derivatives are limited, research on structurally related compounds provides insight into their potential.

For instance, a study on novel benzothiazole-bearing N-sulfonamide 2-pyridone derivatives, which share the sulfonamide linkage to a thiazole-like core, demonstrated antiviral activity against a panel of viruses. semanticscholar.org In this study, certain compounds showed a viral reduction of over 50% against Herpes Simplex Virus-1 (HSV-1), Hepatitis A virus (HAV), and Coxsackievirus B4 (CBV4). semanticscholar.org The most promising compounds exhibited IC50 values ranging from 75 to 98 μg/mL against HSV-1. semanticscholar.org This suggests that the broader class of thiazole sulfonamides could be a promising scaffold for the development of novel antiviral agents. General reviews of thiazole derivatives also highlight their potential to inhibit a wide range of viruses, including influenza viruses, coronaviruses, and herpes viruses.

Neuroprotective Effects

Derivatives of 2-aminothiazole and sulfonamide have demonstrated notable potential as neuroprotective agents. nih.gov Studies have investigated thiazole sulfonamides for their ability to counteract neuronal damage in models of Parkinson's disease (PD), a condition characterized by its irreversible and destructive nature. nih.govresearchgate.net

In preclinical research, certain thiazole sulfonamide hybrids bearing halogen atoms (F, Br, Cl) have shown neuroprotective capabilities against 6-hydroxydopamine (6-OHDA)-induced neuronal damage. nih.govresearchgate.net The mechanism behind this protection is partly attributed to the activation of NAD-dependent deacetylase SIRT1. nih.gov In cellular models exposed to 6-OHDA, a significant reduction in SIRT1 activity was observed; however, treatment with thiazole sulfonamide hybrids helped maintain SIRT1 activity at near-normal levels. nih.gov The activation of SIRT1 is linked to downstream pathways that enhance cell longevity. nih.gov

Furthermore, these compounds have been observed to decrease the production of intracellular reactive oxygen species (ROS) and reduce lactate dehydrogenase (LDH) leakage, both of which are markers of cellular damage and stress. researchgate.net In silico pharmacokinetic analyses have suggested that these neuroprotective thiazole sulfonamides possess drug-like properties, with the potential for distribution into the central nervous system and low toxicity. nih.govresearchgate.net

Table 1: Neuroprotective Activity of Thiazole Sulfonamide Derivatives

| Compound Type | Model | Key Findings | Mechanism of Action |

|---|---|---|---|

| Thiazole sulfonamides with halogen atoms | 6-OHDA-induced Parkinsonian model | Maintained SIRT1 activity at 99-111% against 6-OHDA exposure. nih.gov | SIRT1 activation. nih.gov |

| 1,2,3-Triazole-based sulfonamides | 6-OHDA-induced SH-SY5Y cells | Decreased intracellular ROS production and LDH leakage. researchgate.net | Increased SIRT1 activity. researchgate.net |

Anti-inflammatory Activities

The 2-aminothiazole scaffold is a core component in molecules exhibiting a range of pharmacological effects, including anti-inflammatory properties. nih.govmdpi.comexcli.denih.gov Research into derivatives has confirmed their potential to mitigate inflammation.

Studies on 2-amino benzothiazole derivatives, for instance, have demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema models in rats, a standard method for evaluating anti-inflammatory drugs. sphinxsai.com The effectiveness of these compounds is influenced by the nature and position of substituents on the benzothiazole ring. It has been observed that substitutions at the 4 or 5 position with electron-withdrawing groups such as –Cl, -NO2, and -OCH3 can increase anti-inflammatory activity, making it comparable to that of the standard drug diclofenac. sphinxsai.com

Table 2: Anti-inflammatory Activity of 2-Amino Benzothiazole Derivatives

| Compound | Position of Substituent | Type of Substituent | Activity Compared to Standard |

|---|---|---|---|

| Bt2 | 5 | Chloro | Comparable to diclofenac sodium. sphinxsai.com |

| Bt | 4 | Methoxy | Showed better anti-inflammatory activity. semanticscholar.org |

| Bt7 | 6 | Methoxy | Showed better anti-inflammatory activity. sphinxsai.comsemanticscholar.org |

Anti-prion Activity

Prion diseases are fatal neurodegenerative disorders caused by the misfolding of the prion protein (PrP). nih.govresearchgate.net The 2-aminothiazole scaffold has been identified as a promising candidate for the development of anti-prion therapeutics. nih.gov

In a high-throughput screening of approximately 10,000 small molecules, 2-aminothiazoles were identified as being generally active in reducing the levels of the disease-causing isoform of the prion protein (PrPSc) in infected neuroblastoma cell lines (ScN2a). nih.govresearchgate.net Subsequent structure-activity relationship (SAR) studies have aimed to improve the potency and physicochemical properties of these compounds. nih.gov

Research suggests that 2-aminothiazoles likely inhibit the formation of PrPSc rather than disaggregating existing PrPSc. nih.gov One analog, (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine, exhibited a 50% effective concentration (EC50) of 0.94 µM in prion-infected cells and was found to achieve high concentrations in the brains of mice after oral administration. nih.gov Further optimization has led to the identification of analogs with EC50 values as low as 81 nM. nih.gov

Table 3: Anti-prion Activity of 2-Aminothiazole Derivatives

| Compound | EC50 in ScN2a-cl3 cells (µM) | Brain Concentration in Mice |

|---|---|---|

| (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine (27) | 0.94 nih.gov | ~25 µM nih.gov |

| Optimized Analogs | As low as 0.081 nih.gov | Not specified |

Other Reported Biological Activities (e.g., Anti-hypertensive, Anti-allergic, Antipyretic, Analgesic, Anti-HIV)

The versatile 2-aminothiazole scaffold, often combined with a sulfonamide moiety, has been associated with a wide array of other biological activities, highlighting its importance in medicinal chemistry. mdpi.comsemanticscholar.org

Anti-hypertensive Activity: Certain 2-aminothiazole derivatives have been investigated for their potential to lower blood pressure. mdpi.comnih.govsemanticscholar.orgscholarsresearchlibrary.com

Anti-allergic Activity: The scaffold has been linked to anti-allergic properties in some studies. mdpi.comsemanticscholar.org

Antipyretic and Analgesic Activities: Derivatives have been reported to possess fever-reducing (antipyretic) and pain-relieving (analgesic) effects. mdpi.comsemanticscholar.org For example, a series of benzothiazole-benzamides showed promising analgesic activity when tested using a thermal stimulus technique in mice. biomedpharmajournal.org

Anti-HIV Activity: The 2-aminothiazole structure is also found in compounds explored for their potential to combat the human immunodeficiency virus (HIV). mdpi.comsemanticscholar.orgscholarsresearchlibrary.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine |

| 5-chloro-1,3-benzothiazole-2-amine |

| 6-methoxy-1,3-benzothiazole-2-amine |

| Diclofenac sodium |

Structure Activity Relationship Sar and Computational Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govexcli.dederpharmachemica.com This method is crucial for understanding how structural modifications influence a molecule's efficacy and for predicting the activity of novel, unsynthesized compounds. excli.de

QSAR studies on 2-aminothiazole (B372263) sulfonamide derivatives have successfully correlated their structural features with various biological activities, particularly antioxidant effects. nih.govexcli.de By synthesizing a series of these compounds and evaluating their antioxidant capacities (e.g., DPPH radical scavenging and superoxide (B77818) dismutase (SOD)-mimic activities), researchers can generate datasets for QSAR modeling. nih.govexcli.denih.gov

Multiple Linear Regression (MLR) is a common statistical method used to build QSAR models for these derivatives. nih.govexcli.de For instance, studies have developed robust models that demonstrate a strong correlation between the physicochemical properties of the compounds and their ability to scavenge free radicals. nih.govexcli.de These models not only predict the antioxidant potential of new derivatives but also elucidate the key structural requirements for enhanced activity, thereby guiding further synthetic efforts. excli.de The predictive power of these models is rigorously validated using statistical metrics such as the coefficient of determination (R²), cross-validation (Q²), and root mean square error (RMSE). nih.govexcli.de For example, a QSAR model for SOD-mimic activity showed excellent predictive performance with a training set R² of 0.9956 and a cross-validation Q² of 0.9773. nih.gov

A primary outcome of QSAR modeling is the identification of specific molecular descriptors and physicochemical properties that govern the biological activity of 2-aminothiazole sulfonamide derivatives. nih.govexcli.de These findings are essential for the rational design of new compounds with improved therapeutic profiles.

Research has revealed several key properties that significantly influence the antioxidant activities of this class of compounds. nih.govexcli.denih.gov These include:

Polarizability: This property relates to how easily the electron cloud of the molecule can be distorted, affecting non-covalent interactions.

Electronegativity: The electronegativity of atoms within the molecule influences charge distribution and the potential for hydrogen bonding.

C-F Bond Presence: The inclusion of a carbon-fluorine bond was identified as an important descriptor, likely due to fluorine's high electronegativity and its ability to modulate metabolic stability and binding affinity. nih.govexcli.de

Van der Waals Volume: The size and shape of the molecule, represented by its van der Waals volume, are critical for steric interactions with the target site.

The table below details some of the specific molecular descriptors used in QSAR models for predicting the antioxidant activity of 2-aminothiazole sulfonamide derivatives. excli.de

| Descriptor | Definition | Model Association |

| RDF040m | Radial Distribution Function - 4.0 / weighted by mass | DPPH Activity |

| H6m | H GETAWAY, H-6 / weighted by mass | DPPH Activity |

| B01[C-F] | Presence/absence of C-F bond | DPPH Activity |

| HATS8p | Leverage-weighted autocorrelation of lag 8 / weighted by polarizability | DPPH Activity |

| Gu | Sum of squared Guttman weights | SOD Activity |

| Mor31m | 3D-MoRSE - signal 31 / weighted by mass | SOD Activity |

| Mor13e | 3D-MoRSE - signal 13 / weighted by electronegativity | SOD Activity |

| H0v | H GETAWAY, H-0 / weighted by van der Waals volume | SOD Activity |

These descriptors provide a quantitative basis for understanding how different aspects of a molecule's structure contribute to its biological function, enabling a more targeted approach to drug design. excli.de

Molecular Docking and In Silico Binding Affinity Assessments

Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule (ligand) when bound to a specific target, such as a protein or enzyme. rsc.org This technique provides critical insights into the binding mode, affinity, and intermolecular interactions that stabilize the ligand-receptor complex.

Molecular docking studies have been employed to investigate the interaction of 2-aminothiazole sulfonamide derivatives with various biological targets, suggesting their potential therapeutic applications. For instance, these compounds have been docked against enzymes like urease, α-glucosidase, α-amylase, and sirtuin 1 (SIRT1), which are implicated in different disease pathways. rsc.orgresearchgate.netnih.gov The thiazole (B1198619) ring, along with the amino and sulfonamide functional groups, allows for diverse interactions with the active sites of these proteins. smolecule.com Certain derivatives are also predicted to interact with DNA, which could be relevant to their potential anticancer properties. smolecule.com These computational predictions are invaluable for identifying and validating potential biological targets for this class of compounds.

A key output of molecular docking simulations is the binding energy, which estimates the binding affinity between the ligand and its target. A more negative binding energy value typically indicates a stronger and more stable interaction. Studies on 2-aminothiazole sulfonamide derivatives have reported strong in silico binding affinities for several targets. researchgate.netnih.gov For example, docking studies against the urease enzyme have shown binding energies ranging from -5.75 to -7.63 kcal/mol for different derivatives, suggesting they are promising candidates for inhibition. researchgate.netnih.gov Another study focusing on carbonic anhydrase IX reported a strong binding affinity with a calculated S-score of -9.16 for a sulfonamide derivative. oaji.net

The table below summarizes the binding energies of selected 2-aminothiazole sulfonamide derivatives against their respective biological targets as determined by in silico studies.

| Compound Type | Biological Target | Binding Energy (kcal/mol) | Reference |

| 2-Aminothiazole Sulfonamide Derivatives | Urease | -5.75 to -7.63 | researchgate.netnih.gov |

| Thiazole Sulfonamides | SIRT1 Protein | -7.1 to -8.5 | rsc.org |

| Sulfonamide derivative with thiazolidinone | Carbonic Anhydrase IX | -9.16 (S-score) | oaji.net |

These results highlight the potential of these compounds to effectively bind to and modulate the activity of key biological targets.

Molecular docking not only predicts binding affinity but also reveals the specific types of non-covalent interactions that anchor the ligand within the target's active site. For 2-aminothiazole sulfonamides, several key interactions are consistently observed:

Hydrogen Bonding: The sulfonamide and amino groups are key hydrogen bond donors and acceptors, frequently forming crucial interactions with amino acid residues in the active site, such as Threonine and Gln67. smolecule.comoaji.net

π-Stacking Interactions: The aromatic thiazole ring often engages in π-π stacking or π-cloud interactions with aromatic amino acid residues like Tryptophan (Trp5) within the binding pocket. nih.govsmolecule.comoaji.net

Metal Coordination: In metalloenzymes like carbonic anhydrase, the sulfonamide group can coordinate with the zinc ion present in the active site, a critical interaction for potent inhibition. oaji.net

Understanding these specific interactions at the atomic level is fundamental for structure-based drug design, allowing for the strategic modification of the ligand to enhance its binding affinity and selectivity for the target protein. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical component in understanding the reactivity and electronic characteristics of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals provide insights into how a molecule will interact with other species, making it a valuable tool in drug design and SAR studies. For 2-aminothiazole sulfonamide derivatives, FMO analysis helps elucidate their electronic properties and potential biological interactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily polarized.

In a study of various N-sulfonylated N-alkylated 2-aminothiazole derivatives, the HOMO-LUMO energy gaps were calculated to understand the impact of different substituents. The findings revealed significant variations in the energy gaps depending on the nature of the chemical groups attached. researchgate.netnih.gov

For instance, an unsubstituted derivative (compound 22) was found to have a HOMO-LUMO energy gap of 5.805 eV. researchgate.netnih.gov The introduction of halogen substituents, such as bromo (compound 21) and fluoro (compound 24), led to a slight increase in the energy gap to 6.089 eV and 6.078 eV, respectively. researchgate.netnih.gov Conversely, the presence of strongly electron-withdrawing nitro groups in compounds 25 and 32 caused a dramatic reduction in the energy gap to 0.384 eV and 1.187 eV. researchgate.netnih.gov This suggests that the nitro-substituted derivatives are significantly more reactive.

| Compound Derivative | Substituent | HOMO-LUMO Energy Gap (eV) | Source |

|---|---|---|---|

| Compound 22 | Unsubstituted | 5.805 | researchgate.netnih.gov |

| Compound 21 | Bromo | 6.089 | researchgate.netnih.gov |

| Compound 24 | Fluoro | 6.078 | researchgate.netnih.gov |

| Compound 25 | Nitro | 0.384 | researchgate.netnih.gov |

| Compound 32 | Nitro | 1.187 | researchgate.netnih.gov |

The distribution of the HOMO and LUMO across the molecular structure is crucial for predicting sites of electrophilic and nucleophilic attack. In the analysis of 2-aminothiazole sulfonamide derivatives, distinct patterns of electronic density were observed. researchgate.netnih.gov

For several derivatives (compounds 21, 22, 24, and 25), the FMO analysis indicated the presence of parallel aromatic ring systems, which is attributed to π-cloud interactions. researchgate.netnih.gov In contrast, other derivatives, such as compounds 32 and 38, exhibited distinct and different electronic density distributions. researchgate.netnih.gov These variations in electron density across the molecular framework are critical in determining how these molecules will orient themselves and interact within a biological target, such as an enzyme's active site.

Computational Approaches for Lead Optimization and Drug Design

Computational tools are integral to modern drug discovery for optimizing lead compounds. For 2-aminothiazole sulfonamide derivatives, various in silico methods have been employed to predict their drug-likeness and guide the design of new, more potent analogues. nih.govexcli.de

One key approach is the use of Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov By correlating the chemical structures of a series of compounds with their experimentally determined biological activities, QSAR models can be constructed to predict the activity of newly designed derivatives, thereby streamlining the discovery process. nih.gov

Another critical computational tool is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Studies on 2-aminothiazole sulfonamides have utilized ADMET predictions to assess their pharmacokinetic profiles. researchgate.netnih.gov These analyses have suggested that the studied compounds possess high gastrointestinal absorption and are not likely to permeate the blood-brain barrier. researchgate.netnih.gov Furthermore, the predictions indicated minimal toxicity and cardiovascular safety concerns. researchgate.netnih.gov

Molecular docking simulations are also used to investigate the binding interactions between the sulfonamide derivatives and their biological targets. These studies provide insights into the binding affinities and modes of interaction. For a series of 2-aminothiazole derivatives, strong in silico binding affinities were calculated, with binding energies ranging from -5.75 to -7.63 kcal/mol, suggesting stable interactions with the target enzyme. researchgate.netnih.gov Such computational studies are essential for identifying promising candidates for further development. researchgate.netnih.gov

Isosteric Replacements and Their Impact on Activity

Isosteric replacement, the substitution of one atom or group of atoms for another with similar size, shape, and electronic configuration, is a common strategy in medicinal chemistry to improve a compound's properties. In the context of 2-aminothiazole (2-AMT) derivatives, the isosteric replacement of the thiazole ring with a 2-aminooxazole (2-AMO) ring has been investigated. nih.gov

Pharmacokinetics and Drug Metabolism Considerations for 2 Aminothiazole 5 Sulfonamide Derivatives

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADMET predictions for various 2-aminothiazole (B372263) sulfonamide derivatives have revealed promising drug-like characteristics. These studies help to identify candidates with a higher probability of success in later-stage clinical trials by flagging potential issues early in the discovery pipeline.

A high degree of gastrointestinal (GI) absorption is a desirable trait for orally administered drugs. In silico studies on a series of novel N-sulfonylated and N-alkylated 2-aminothiazole derivatives predicted that all tested compounds would have high gastrointestinal absorption. researchgate.netnih.gov Similarly, another study on neuroprotective thiazole (B1198619) sulfonamides found that the derivatives displayed optimal absorption-related parameters, including GI absorption and Caco-2 permeability. nih.gov The Caco-2 cell permeability assay is a reliable in vitro model for predicting human intestinal absorption.

Table 1: Predicted Absorption Properties of Select 2-Aminothiazole-5-sulfonamide Derivatives

| Compound Type | Predicted Gastrointestinal (GI) Absorption | Predicted Caco-2 Permeability | Source(s) |

|---|---|---|---|

| N-sulfonylated/N-alkylated derivatives | High | Not specified | researchgate.netnih.gov |

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). For this compound derivatives, this property can be modulated through structural modifications.

A recent study on a broad series of these derivatives predicted them to be non-permeable to the blood-brain barrier. researchgate.netnih.gov This would be advantageous for drugs intended to act peripherally, as it would minimize potential CNS side effects. Conversely, a separate investigation into thiazole sulfonamides designed as neuroprotective agents found that selected compounds demonstrated moderate to significant BBB permeability. nih.gov This highlights the tunability of the scaffold to either penetrate or be excluded from the CNS, depending on the therapeutic goal.

Table 2: Predicted Blood-Brain Barrier (BBB) Permeability

| Compound Series | Predicted BBB Permeability | Intended Target Area | Source(s) |

|---|---|---|---|

| N-sulfonylated/N-alkylated derivatives | Non-permeable | General/Peripheral | researchgate.netnih.gov |

| Neuroprotective derivative 1 | Moderate | CNS | nih.gov |

| Neuroprotective derivative 2 | Significant | CNS | nih.gov |

For drugs intended for topical or transdermal delivery, skin permeation is a key parameter. In silico analysis of a series of 2-aminothiazole sulfonamides predicted optimal skin permeation, with the logarithm of the permeability coefficient (Log Kp) values ranging between -5.83 and -6.54 cm/s. researchgate.netnih.gov These values indicate that the compounds possess good dermal permeability characteristics, suggesting a potential for administration routes alternative to oral delivery. researchgate.net

The metabolic stability of a compound influences its half-life and duration of action. While some studies suggest that 2-aminothiazole sulfonamide derivatives possess good metabolic stability researchgate.netnih.gov, the 2-aminothiazole ring itself can be a site of metabolic activation.

Research has shown that a 2-aminothiazole derivative developed as an AKT inhibitor underwent significant metabolic activation on the thiazole ring in liver microsomes. acs.org This process, mediated by Cytochrome P450 enzymes, can lead to the formation of reactive metabolites that may cause toxicity. acs.org However, the study also demonstrated that this bioactivation liability could be predicted using in silico models and mitigated through targeted structural changes, leading to the identification of new compounds with a low propensity for metabolic activation. acs.org This underscores the importance of evaluating the metabolic fate of the core scaffold during drug design.

Cytochrome P450 (CYP) enzymes are central to drug metabolism, and their inhibition can lead to drug-drug interactions. ADMET predictions for a series of 2-aminothiazole sulfonamides indicated a significant inhibitory potential for CYP enzymes. researchgate.netnih.gov This suggests that compounds from this class may interfere with the metabolism of co-administered drugs. Further characterization would be needed to identify which specific CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are affected and to what extent. This potential for inhibition is a critical factor to consider during preclinical development. bohrium.com

Table 3: Predicted Metabolic and Safety Profile Summary

| Parameter | Prediction for 2-Aminothiazole Sulfonamide Derivatives | Source(s) |

|---|---|---|

| Metabolic Stability | Generally stable, but potential for ring bioactivation | researchgate.netnih.govacs.org |

| CYP Enzyme Inhibition | Significant inhibitory potential predicted | researchgate.netnih.govbohrium.com |

| Ames Test | Predicted to be non-toxic | drugbank.com |

Considerations for Drug Development and Preclinical Candidates

The pharmacokinetic data gathered from in silico and in vitro studies provide crucial guidance for the advancement of this compound derivatives as preclinical candidates.

The favorable predictions for high gastrointestinal absorption and optimal skin permeation suggest that these compounds are versatile and could be developed for oral or topical administration. researchgate.netnih.govnih.gov Their drug-likeness is further supported by promising quantitative estimate of drug-likeness (QED) scores reported for several derivatives. researchgate.netnih.gov

However, developers must address key challenges. The potential for metabolic activation of the 2-aminothiazole ring is a significant concern that requires careful structural optimization to enhance stability and reduce the risk of forming reactive metabolites. acs.org Similarly, the predicted inhibition of CYP enzymes necessitates thorough investigation to avoid potential drug-drug interactions in a clinical setting. researchgate.netnih.gov Solubility can also be an issue for some 2-aminothiazole derivatives, which could impact bioavailability. mdpi.com

Ultimately, the development of this compound derivatives requires a balanced approach. Medicinal chemists must use predictive models and experimental data to fine-tune the structure of these compounds, enhancing their desirable pharmacokinetic properties while mitigating potential liabilities like metabolic instability and CYP inhibition. nih.govexcli.denih.gov This strategic optimization is key to identifying promising preclinical candidates for a variety of therapeutic applications. researchgate.netnih.govbohrium.com

Drug Repurposing Potential

Drug repurposing, the identification of new therapeutic uses for existing or investigational drugs, offers a promising strategy to accelerate the drug development process. The this compound scaffold and its derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for repurposing in various disease areas. mdpi.comresearchgate.net

Initially recognized for their antimicrobial properties, akin to classical sulfa drugs, the therapeutic potential of these compounds has expanded significantly. nih.govtandfonline.com Extensive research has revealed their utility as anticancer, antioxidant, and neuroprotective agents, as well as inhibitors of key metabolic enzymes. nih.govnih.govnih.gov

Anticancer Activity:

A significant body of research points to the anticancer potential of 2-aminothiazole derivatives. These compounds have shown inhibitory activity against a range of human cancer cell lines, including leukemia, lung, and breast cancer. researchgate.netnih.gov For example, certain 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have demonstrated potent and selective antiproliferative activity against human K563 leukemia cells. nih.gov Other derivatives have exhibited inhibitory effects against various cancer cell lines with IC50 values in the micromolar range. nih.gov The mechanism of their anticancer action is thought to involve the inhibition of key signaling proteins, such as kinases involved in cell proliferation. nih.gov

Enzyme Inhibition:

Derivatives of this compound have been identified as potent inhibitors of several metabolic enzymes. For instance, various synthesized derivatives have shown strong inhibitory effects against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, suggesting a potential application in the management of diabetes. nih.govnih.gov Additionally, these compounds have been investigated as inhibitors of carbonic anhydrase and cholinesterases, enzymes with relevance to a variety of pathological conditions. nih.gov

Antioxidant and Neuroprotective Effects:

Several studies have highlighted the antioxidant properties of 2-aminothiazole sulfonamides. nih.gov Certain derivatives have demonstrated potent scavenging of free radicals and significant superoxide (B77818) dismutase (SOD)-mimic activity. nih.gov This antioxidant capacity may underlie the observed neuroprotective effects of some of these compounds. In models of Parkinson's disease, thiazole sulfonamide derivatives have shown protective effects against neuronal damage. rsc.org

Antimicrobial Activity:

While the core scaffold is related to sulfonamide antibiotics, recent research has focused on developing novel derivatives to combat drug-resistant pathogens. tandfonline.commdpi.com For example, 2-aminothiazole sulfanilamide (B372717) oximes have been developed as membrane-active antibacterial agents effective against drug-resistant Acinetobacter baumannii.

The diverse biological activities of this compound derivatives underscore their significant potential for drug repurposing. Further investigation into their specific mechanisms of action and optimization of their structure-activity relationships will be crucial in realizing their full therapeutic potential.

Table 2: Reported Biological Activities and IC50 Values for Selected 2-Aminothiazole Derivatives

| Derivative Class/Compound | Target/Assay | Reported Activity (IC50) | Potential Therapeutic Area |

|---|---|---|---|

| 2-amino-thiazole-5-carboxylic acid phenylamides | K563 leukemia cells | 16.3 µM | Anticancer |

| N-Acyl-2-aminothiazoles | CDK2/cycE | 48 nM | Anticancer |

| N-sulfonylated N-alkylated aminothiazoles | α-glucosidase | 20.34 - 37.20 µM/mL | Antidiabetic |

| N-sulfonylated N-alkylated aminothiazoles | α-amylase | 20.34 - 37.20 µM/mL | Antidiabetic |

| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | 0.008 µM (Ki) | Various (e.g., glaucoma, epilepsy) |

| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | 0.124 µM (Ki) | Various |

| N-(thiazol-2-yl)benzenesulfonamide derivatives | DPPH scavenging | ~34.4 - 39.2 µM/mL | Antioxidant |

| Thiazole sulfonamides | MRC-5 cell line (cytotoxicity) | > 50 µg/mL (non-cytotoxic) | Neuroprotection |

Q & A

Q. What synthetic strategies are commonly employed for the preparation of 2-Aminothiazole-5-sulfonamide and its derivatives?

A two-step heterocyclization approach is widely used:

- Step 1 : Cyclization of acylated thiosemicarbazides with carbon disulfide to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates.

- Step 2 : Alkylation of the intermediate with appropriate reagents to introduce sulfonamide groups. This method allows for structural diversification by varying alkylating agents (e.g., alkyl halides or sulfonyl chlorides) .

- Diazonium salt coupling (e.g., with nitrosylsulfuric acid) is another method, though yields (40–80%) may require optimization of reaction conditions (temperature, solvent) to minimize decomposition .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Structural confirmation :

- 1H NMR and IR spectroscopy for functional group identification (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹).

- Elemental analysis to verify stoichiometry .

- Purity assessment :

- TLC for preliminary purity checks.

- HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) for quantitative purity analysis .

Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?

- Safety protocols :

- Use personal protective equipment (PPE): gloves, lab coats, and eye protection.

- Work in a fume hood to avoid inhalation of dust or vapors.

- Storage :

- Store in airtight containers at –20°C to prevent degradation.

- Avoid long-term storage; periodically verify stability via HPLC .

Advanced Research Questions

Q. What experimental designs are effective for evaluating the biological activity (e.g., antimicrobial, anticancer) of this compound derivatives?

- Antimicrobial assays :

- Broth microdilution (MIC determination) against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans), with ciprofloxacin and fluconazole as positive controls .

- Anticancer screening :

- MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values. Include molecular docking studies (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., EGFR, tubulin) .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for sulfonamide-containing thiazole derivatives?

- Variable substituent analysis :

- Synthesize derivatives with substituents at the 4- and 5-positions of the thiazole ring (e.g., nitro, trifluoromethyl, aryl groups).

- Compare bioactivity data to identify trends (e.g., electron-withdrawing groups enhancing antimicrobial potency) .

- Computational modeling :

- Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .

Q. What strategies address low yields or side reactions during the synthesis of this compound derivatives?

- Optimization approaches :

- Adjust reaction stoichiometry (e.g., excess carbon disulfide in cyclization steps).

- Use aprotic solvents (e.g., DMF) to stabilize intermediates.

- Monitor reaction progress via TLC to terminate reactions before byproduct formation .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Data reconciliation steps :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.